
1,2-Dimethyl-3-iodo-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of iodine and nitro functional groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Methylation: The introduction of methyl groups (-CH3) to the benzene ring. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of the benzene ring.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
1,2-Dimethyl-3-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions involving palladium catalysts.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-iodo-5-nitrobenzene in various reactions involves the following steps:
Electrophilic Attack: The nitro group, being electron-withdrawing, makes the benzene ring more susceptible to electrophilic attack.
Formation of Intermediates: The formation of intermediates such as arenium ions during substitution reactions.
Stabilization: The stabilization of intermediates through resonance and the influence of substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-3-nitrobenzene: Similar structure but lacks the methyl groups.
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the iodine atom.
1-Iodo-2-nitrobenzene: Similar structure but with different positions of substituents.
Uniqueness
1,2-Dimethyl-3-iodo-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
1-iodo-2,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
Clé InChI |
CUEJPEZCTUXBQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


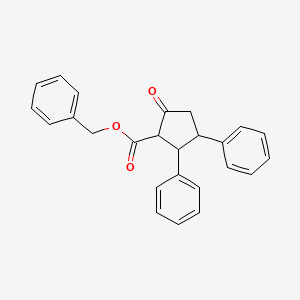


![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
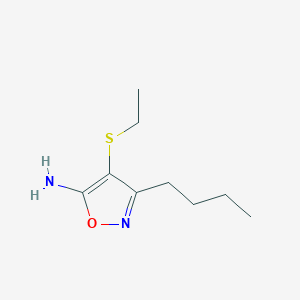

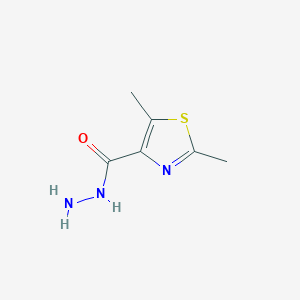
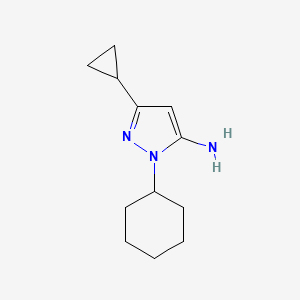
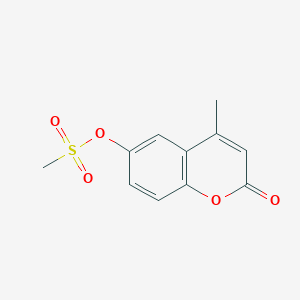
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)
![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

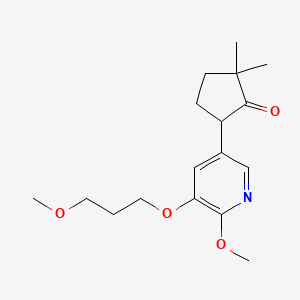
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
